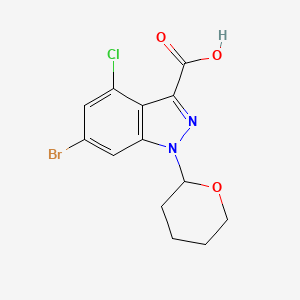![molecular formula C16H28N2O4 B13907146 Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.41 g/mol . It is known for its unique bicyclic structure, which includes two nitrogen atoms and two ester groups. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as its role as a modulator of biological pathways, is ongoing.
Mécanisme D'action
The mechanism of action of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This modulation can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate can be compared with similar compounds such as tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate. While both compounds share a similar bicyclic structure, the presence of different functional groups (e.g., ester vs. carboxylate) can lead to variations in their chemical reactivity and applications.
Similar Compounds
- Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- 2,5-Diazabicyclo[4.2.0]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
Propriétés
Formule moléculaire |
C16H28N2O4 |
|---|---|
Poids moléculaire |
312.40 g/mol |
Nom IUPAC |
ditert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-10-18(12-8-7-11(12)17)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
Clé InChI |
NOJMPXVRVLVZAC-TXEJJXNPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN([C@@H]2[C@H]1CC2)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C2C1CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13907065.png)


![Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B13907073.png)

![(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL](/img/structure/B13907080.png)



![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)



![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
